molecular formula C16H10O3 B14463454 Fluoranthene-2,4,8-triol CAS No. 73921-79-6

Fluoranthene-2,4,8-triol

Cat. No.: B14463454
CAS No.: 73921-79-6
M. Wt: 250.25 g/mol
InChI Key: ZSJCDCSEBHDNCX-UHFFFAOYSA-N
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Description

Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings this compound is characterized by the presence of three hydroxyl groups at the 2, 4, and 8 positions on the fluoranthene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoranthene-2,4,8-triol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using suitable oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Fluoranthene-2,4,8-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluoranthene-2,4,8-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluoranthene-2,4,8-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the aromatic nature of this compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoranthene-2,4,8-triol is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs .

Properties

CAS No.

73921-79-6

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

fluoranthene-2,4,8-triol

InChI

InChI=1S/C16H10O3/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14/h1-7,17-19H

InChI Key

ZSJCDCSEBHDNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O

Origin of Product

United States

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